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CELLULOSE ACETATE

Protein recovery Filtration Analytical sample preparation

Researchers requiring marine-degradable polymers often find PLA fails-negligible mass loss after 1 year in seawater. Cellulose acetate (CA) offers a proven alternative. • >90% relative biodegradation in seawater within 142 days at 30°C (ASTM D6691) • Tensile yield stress of 58.3 MPa at 20% plasticizer loading-3.2× higher than cellulose acetate butyrate • Low protein binding (21 µg/filter) for superior recovery in aqueous protein filtration

Molecular Formula [C6H7O2(OH)3-m(OOCCH3)m], m = 0~3
Molecular Weight 0
CAS No. 9004-35-7
Cat. No. B1166860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCELLULOSE ACETATE
CAS9004-35-7
Synonymsa432-130b; acetatecotton; acetateesterofcellulose; aceticacid,celluloseester; acetose; acetyl35; allogel; ampacetc/a
Molecular Formula[C6H7O2(OH)3-m(OOCCH3)m], m = 0~3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellulose Acetate: Technical Baseline for Procurement


Cellulose acetate (CA) is a cellulose ester thermoplastic produced by acetylating wood pulp or cotton linters, typically to a degree of substitution (DS) of approximately 2.5 (cellulose diacetate). It is globally available at a volume exceeding one million metric tons annually and is valued for its optical clarity, inherent biodegradability, and broad processing compatibility [1]. Unlike many synthetic polymers, CA can be processed by both solvent casting and melt extrusion (after external plasticization) and is genuinely marine-biodegradable under appropriate conditions [2]. However, within the cellulose ester family—including cellulose acetate butyrate (CAB), cellulose acetate propionate (CAP), and mixed cellulose esters (MCE)—as well as among other bioplastics such as polylactic acid (PLA), CA occupies a unique performance envelope defined by specific quantitative trade-offs in mechanical strength, moisture permeability, protein binding, and environmental degradation kinetics. These differentiation points, substantiated by comparative data, are the focus of this evidence guide.

Why Cellulose Acetate Cannot Be Substituted


The cellulose ester family exhibits profoundly divergent performance profiles arising from differences in ester substituent type, degree of substitution, and plasticizer formulation. As the data below demonstrate, replacing CA with cellulose acetate butyrate (CAB) sacrifices over two-thirds of tensile yield strength (58.3 MPa vs. 18.0 MPa) [1]; selecting cellulose acetate propionate (CAP) reduces water vapor transmission rate by approximately 39% relative to CA (1720 vs. 2800 g/m²/day), which may be either advantageous or detrimental depending on the application [2]; and opting for PLA over CA entirely forfeits marine biodegradability—CA achieves >90% relative biodegradation in seawater within 142 days at 30°C whereas PLA exhibits negligible mass loss after one year under comparable conditions [3][4]. In filtration, the low protein binding of pure CA (21 µg/filter) is matched by few alternatives and is decisively superior to nylon (84 µg/filter) or regenerated cellulose (84 µg/filter), directly impacting protein recovery yields [5]. These examples confirm that generic interchange risks catastrophic performance failure; quantitative selection is mandatory.

Quantitative Differentiation Evidence


Protein Binding: CA vs. PES, Nylon, PVDF, RC Filters

For applications demanding maximum protein recovery, cellulose acetate (CA) syringe filters exhibit the lowest protein binding capacity among common hydrophilic membranes. In a direct manufacturer comparison across identical filter diameter (25 mm), CA binds only 21 µg protein per filter, compared to 29 µg for polyethersulfone (PES), 82 µg for polyvinylidene fluoride (PVDF), 84 µg for nylon (PA), and 84 µg for regenerated cellulose (RC) [1]. This represents a 75% reduction in protein loss versus nylon or RC filters.

Protein recovery Filtration Analytical sample preparation

Hemodialysis Drug Clearance: CA vs. Polysulfone Dialyzers

In a prospective crossover clinical study of 13 end-stage renal disease patients receiving 100 mg ofloxacin orally, the polysulfone (PS) dialyzer (Fresenius F6) achieved a hemodialysis clearance of 5.0 ± 0.7 L/h per square meter surface area, significantly exceeding the 3.7 ± 1.6 L/h achieved by the cellulose acetate (CA) dialyzer (Nissho Nipro FB-150T) [1]. The PS membrane also reduced serum ofloxacin concentration by 49.6% ± 5.8% versus 45.5% ± 4.8% for CA. The clinical implication is that the dialyzer membrane material must be specified in antimicrobial dosing protocols, as PS removes ofloxacin more aggressively, potentially necessitating dose supplementation.

Hemodialysis Drug clearance Membrane biocompatibility

Tensile Properties: CA vs. CAB and CAP

At comparable plasticizer content (20 wt%), cellulose acetate exhibits a tensile yield stress of 58.3 ± 4.70 MPa with elongation at break of 8.30 ± 3.10%, as reported in a consolidated review of cellulose derivative mechanical properties [1]. By contrast, cellulose acetate butyrate (CAB) at 0% plasticizer content yields only 18.0 ± 1.40 MPa tensile yield stress and 4.10 ± 0.390% elongation at break. Cellulose acetate propionate (CAP) at 12% plasticizer content achieves an intermediate 33.0 MPa tensile yield stress with 27.0% elongation at break [1]. CA thus provides a 3.2-fold strength advantage over CAB and a 1.8-fold advantage over CAP at comparable formulation states, albeit at the cost of lower ultimate elongation.

Mechanical strength Biopolymer engineering Materials selection

Moisture Vapor Transmission: CA vs. CAP Films

Under identical measurement conditions (25°C, 100–0% relative humidity gradient, normalized to 25 µm film thickness), cellulose acetate exhibits a water vapor transmission rate (WVTR) of 2800 g/m²/day, whereas cellulose acetate propionate (CAP) transmits only 1720 g/m²/day [1]. This 39% lower WVTR for CAP reflects the increasing hydrophobicity of longer-chain ester substituents—the WVTR trend across the series is butyrate < propionate < acetate, as confirmed by independent measurements at varying relative humidity [2]. The high WVTR of CA is a design feature for applications requiring breathability (e.g., produce packaging, wound dressings) but a liability where moisture barrier is paramount.

Moisture barrier Packaging films Polymer permeability

Marine Biodegradability: CA vs. PLA

Cellulose diacetate (DS 2.5) tested according to ASTM D6691 achieves >90% relative biodegradation in natural seawater within 142 days at 30°C, as demonstrated in an open-access study published in 2024 [1]. In stark contrast, polylactic acid (PLA)—often positioned as a biodegradable alternative—exhibits negligible mass loss after 364 days in natural seawater, with no detectable change in molecular weight or mechanical properties [2]. This differential is recognized in industry: CA is certified biodegradable in compost, soil, and seawater environments, whereas PLA is certified only for industrial composting and does not degrade in marine environments [3].

Marine biodegradation Bioplastics Environmental persistence

Thermal Sterilization: CA vs. Mixed Cellulose Ester Membranes

Pure cellulose acetate (CA) filtration membranes are rated for repeated autoclaving or steam sterilization at temperatures up to 135°C without loss of integrity, bubble point, or flow rate [1][2]. Mixed cellulose ester (MCE) membranes—which blend cellulose acetate with cellulose nitrate—have a lower maximum autoclave temperature of 121–130°C, with some manufacturer specifications limiting continuous exposure to 80°C [3][4]. The practical consequence is that CA membranes can withstand more aggressive sterilization regimens, including dry heat up to 180°C, providing greater flexibility in aseptic processing workflows.

Autoclave stability Membrane filtration Sterile processing

Procurement Scenarios Driven by Differentiation


Protein Recovery-Critical Filtration

When filtering protein-containing aqueous solutions (tissue culture media, enzyme preparations, monoclonal antibody solutions), selecting cellulose acetate syringe or disc filters with a protein binding capacity of only 21 µg per 25 mm filter directly maximizes analyte recovery. This is quantitatively superior to nylon or regenerated cellulose filters, which bind 4× more protein (84 µg/filter), and represents a 28% improvement even over PES (29 µg/filter) [1]. For procurement specifications in QC/QA laboratories where protein loss equates to financial and data-quality costs, CA filters are the demonstrably optimal choice.

Marine-Biodegradable Single-Use Items

In applications such as cigarette filters, aquaculture components, or single-use food service items where post-consumer waste is likely to enter marine environments, cellulose acetate is one of the very few commercially available polymers that achieves >90% relative biodegradation in seawater (within 142 days at 30°C, per ASTM D6691), whereas PLA—commonly misperceived as marine-degradable—exhibits negligible degradation after one full year in seawater [1][2]. This evidence provides a science-based foundation for specifying CA over PLA in products requiring verifiable marine biodegradability certification such as OK biodegradable MARINE or TÜV Austria Marine.

High-Tensile-Strength Molded Bioplastic Parts

When injection-molding or extruding rigid bioplastic parts (e.g., tool handles, cosmetic packaging, optical frames), cellulose acetate delivers a tensile yield stress of 58.3 MPa at 20% plasticizer loading—3.2× higher than cellulose acetate butyrate (18.0 MPa) and 1.8× higher than cellulose acetate propionate (33.0 MPa) [1]. For procurement professionals evaluating cellulose ester grades, CA is the clear choice where structural rigidity under load is the primary mechanical requirement; CAB should be reserved for applications prioritizing toughness and low moisture absorption over raw strength.

Hemodialysis with Conservative Drug Clearance

For end-stage renal disease patients receiving drugs such as ofloxacin or ranitidine, the choice of dialyzer membrane material clinically impacts drug clearance. Cellulose acetate dialyzers remove ofloxacin at 3.7 ± 1.6 L/h/m² versus 5.0 ± 0.7 L/h/m² for polysulfone membranes [1]. This 35% lower clearance may be clinically advantageous when aggressive drug removal would necessitate supplemental dosing. Healthcare procurement decisions for dialysis consumables should therefore be informed by membrane-specific pharmacokinetic data rather than defaulting to high-flux synthetic membranes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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